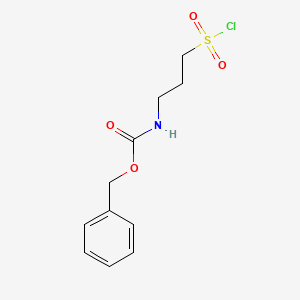
(3-Chlorosulfonyl-propyl)-carbamic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzyl esters, such as “(3-Chlorosulfonyl-propyl)-carbamic acid benzyl ester”, involves esterification reactions . Triethylamine mediates these reactions between 2-benzyloxy-1-methylpyridinium triflate and carboxylic acids . Alcohols, phenols, amides, and other sensitive functionality are not affected . A dual role for triethylamine as a promoter and a scavenger is postulated .Molecular Structure Analysis
The molecular structure of benzyl esters is characterized by the presence of a benzyl group (C6H5CH2) attached to an ester functional group (COO) . The exact structure of “this compound” would require more specific information or advanced analytical techniques to determine.Chemical Reactions Analysis
Esters, including benzyl esters, can undergo various chemical reactions . One such reaction is hydrolysis, which can be catalyzed by either an acid or a base . This reaction cleaves the ester back into a carboxylic acid and an alcohol . This reaction represents the reverse of the acid-catalyzed esterification of a carboxylic acid and an alcohol .Scientific Research Applications
Modulation of GABA Receptors
The propyl ester of beta-carboline-3-carboxylic acid, a compound structurally similar to (3-Chlorosulfonyl-propyl)-carbamic acid benzyl ester, has been found to act as a benzodiazepine agonist, enhancing low-affinity GABA binding to rat brain membranes. This supports the hypothesis that the modulation of GABA-benzodiazepine receptor complexes might mediate pharmacological and behavioral actions of these esters in vivo (Skerritt, Johnston, & Braestrup, 1982).
Prodrug Potential for Dopaminergic Compounds
Carbamic acid esters (CAE), closely related to this compound, have been evaluated as prodrug forms to protect parent phenols against first-pass metabolism after oral administration. Although monosubstituted CAE showed high instability, N,N-disubstituted carbamates displayed stability in both buffer and plasma, making them potentially useful prodrugs for dopaminergic compounds (Hansen, Faarup, & Bundgaard, 1991).
Synthesis and Stability in Prodrugs
Another study on carbamic acid esters of dopaminergic drugs explored the synthesis, stability, and bioconversion of these esters as prodrug forms. This study's findings support the use of N,N-disubstituted carbamate esters as potential prodrugs, highlighting their stability and suggesting a bioconversion mechanism via cytochrome P-450-catalyzed hydroxylation (Hansen, Faarup, & Bundgaard, 1991).
Pharmacological Action of Analogues
A study from 1931 explored the pharmacological action of various carbamic esters of phenols, noting that methyl-, dimethyl-, allyl-, benzyl-, and methylphenyl-carbamic esters showed significant physostigmine-like action. The study highlighted the importance of the specific structure of the carbamic ester in determining its pharmacological properties (Aeschlimann & Reinert, 1931).
Benzodiazepine Receptor Interaction
A study focused on the synthesis of various esters of beta-carboline-3-carboxylic acid and their interaction with benzodiazepine receptors. The molecular size, hydrophobicity, and electronic parameters of the ester alcohol component significantly influenced the affinity of beta-carboline-3-carboxylates to the benzodiazepine receptor, suggesting that such esters could modulate receptor activity (Lippke, Schunack, Wenning, & Müller, 1983).
Mechanism of Action
Properties
IUPAC Name |
benzyl N-(3-chlorosulfonylpropyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c12-18(15,16)8-4-7-13-11(14)17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMZLYRHQPHROO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
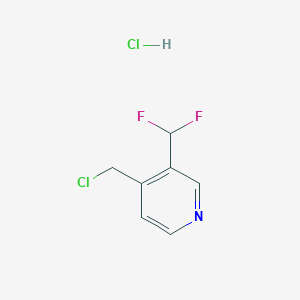
![Ethyl 4-(5-methylfuran-2-yl)-2-[[2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2375513.png)
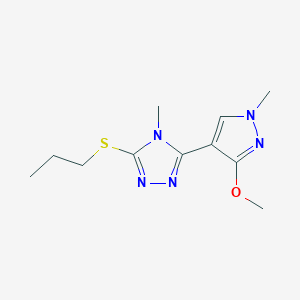
![N-[3-(cyclopentyloxy)phenyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2375516.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2375518.png)
![2-(4-fluorophenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
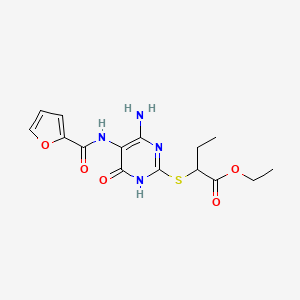
![4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine](/img/structure/B2375523.png)
![N-(4-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2375525.png)

![N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride](/img/structure/B2375529.png)

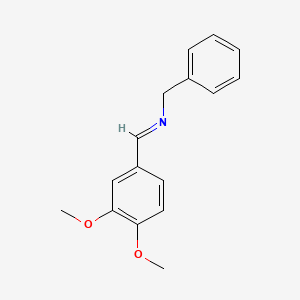
![3-isopentyl-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375532.png)
